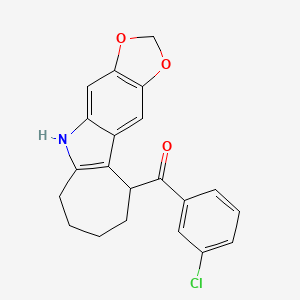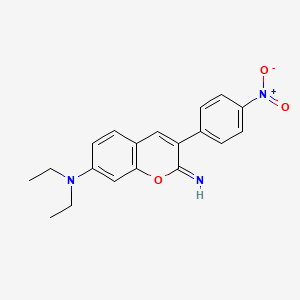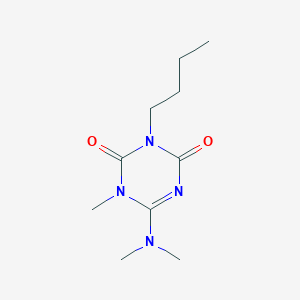
2-Amino-6-chloro-1,3-benzothiazol-4-yl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-4-thiocyanato-benzothiazol-2-ylamine is a derivative of benzothiazole, an aromatic heterocyclic compound containing both nitrogen and sulfur atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-thiocyanato-benzothiazol-2-ylamine typically involves the reaction of 2-aminobenzothiazole with chlorinating agents and thiocyanate sources. One common method is the reaction of 2-aminobenzothiazole with thionyl chloride to introduce the chlorine atom, followed by the reaction with potassium thiocyanate to introduce the thiocyanate group .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot synthesis methods to enhance efficiency and reduce costs. These methods involve the use of commercially available reagents and green chemistry principles to minimize the formation of side products and avoid toxic solvents .
化学反応の分析
Types of Reactions
6-chloro-4-thiocyanato-benzothiazol-2-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and thiocyanate groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of 6-chloro-4-aminobenzothiazole derivatives .
科学的研究の応用
6-chloro-4-thiocyanato-benzothiazol-2-ylamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anti-cancer agents.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is employed in the development of advanced materials such as fluorescent dyes and electroluminescent devices.
Agriculture: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides.
作用機序
The mechanism of action of 6-chloro-4-thiocyanato-benzothiazol-2-ylamine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The thiocyanate group can interact with metal ions in biological systems, affecting enzyme activity and protein function .
類似化合物との比較
Similar Compounds
- 6-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-ylamine
- 4-chloro-6-fluoro-1,3-benzothiazol-2-amine
- 6-bromo-4-fluoro-1,3-benzothiazol-2-amine
Uniqueness
6-chloro-4-thiocyanato-benzothiazol-2-ylamine is unique due to the presence of both chlorine and thiocyanate groups, which confer distinct chemical reactivity and biological activity. The thiocyanate group, in particular, allows for unique interactions with biological molecules and metal ions, making it valuable in various research applications .
特性
CAS番号 |
37525-32-9 |
|---|---|
分子式 |
C8H4ClN3S2 |
分子量 |
241.7 g/mol |
IUPAC名 |
(2-amino-6-chloro-1,3-benzothiazol-4-yl) thiocyanate |
InChI |
InChI=1S/C8H4ClN3S2/c9-4-1-5(13-3-10)7-6(2-4)14-8(11)12-7/h1-2H,(H2,11,12) |
InChIキー |
VCWIGPSNHDYZHG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1SC(=N2)N)SC#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)
![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)

![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)

![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)




